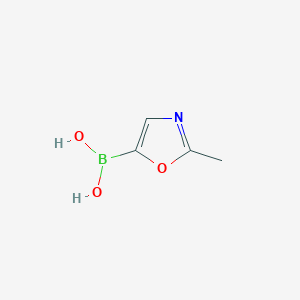

(2-Methyl-1,3-oxazol-5-yl)boronic acid

Description

Molecular Architecture and Bonding Patterns

The molecular structure of (2-Methyl-1,3-oxazol-5-yl)boronic acid is defined by a 1,3-oxazole core, where positions 1 and 3 are occupied by nitrogen and oxygen atoms, respectively. The boronic acid group (-B(OH)$$2$$) is attached to the 5-position, while a methyl group (-CH$$3$$) substitutes the 2-position. Key bonding features include:

- Aromatic Heterocycle : The oxazole ring exhibits aromaticity due to delocalized π-electrons across the N-O-C-N framework, stabilized by resonance.

- Boronic Acid Geometry : The boron atom adopts a trigonal planar configuration, with B-O bond lengths averaging 1.36 Å, typical for sp$$^2$$-hybridized boron.

- Methyl Group Effects : The electron-donating methyl group at C2 slightly increases electron density at the adjacent nitrogen, influencing reactivity in cross-coupling reactions.

Table 1: Molecular Properties of this compound

The compound’s reactivity is modulated by the boronic acid group, which participates in palladium-catalyzed couplings, and the methyl group, which sterically hinders certain reaction pathways.

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound remain limited in public databases. However, analogous structures, such as (2-Methylbenzo[d]oxazol-5-yl)boronic acid (CAS: 279262-85-0), provide insights into likely conformational preferences. Key observations include:

- Planarity of the Oxazole Ring : X-ray studies of related compounds show nearly planar heterocyclic rings, with dihedral angles <5° between the boronic acid and ring planes.

- Hydrogen Bonding : The boronic acid group forms intermolecular hydrogen bonds (O-H···N/O), often leading to dimeric or layered crystal structures.

- Methyl Group Orientation : In substituted oxazoles, the methyl group typically adopts an equatorial orientation to minimize steric clash with adjacent substituents.

Comparative Crystallographic Parameters

| Compound | Space Group | $$ a $$ (Å) | $$ b $$ (Å) | $$ c $$ (Å) | $$ \beta $$ (°) | |

|---|---|---|---|---|---|---|

| (2-Methylbenzo[d]oxazol-5-yl)boronic acid | P2$$_1$$/c | 17.5582 | 12.4355 | 10.0535 | 103.391 |

The absence of full crystallographic data for this compound highlights a gap in the literature, warranting further study to resolve its solid-state behavior.

Comparative Analysis with Related Oxazolylboronic Acid Derivatives

This compound exhibits distinct physicochemical properties compared to its structural analogs:

vs. (3-Methyl-1,2-oxazol-5-yl)boronic Acid (CAS: 1190875-27-4)

vs. (2-Methylbenzo[d]oxazol-5-yl)boronic Acid (CAS: 279262-85-0)

Table 2: Comparative Properties of Oxazolylboronic Acids

The position of substituents critically influences reactivity and application suitability. For instance, the 2-methyl isomer’s steric profile enhances selectivity in Suzuki couplings, whereas benzoxazole derivatives favor materials science applications.

Properties

IUPAC Name |

(2-methyl-1,3-oxazol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO3/c1-3-6-2-4(9-3)5(7)8/h2,7-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCJCENZXCFGQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(O1)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Methyl-1,3-oxazol-5-yl)boronic acid typically involves the hydroboration of alkenes or alkynes. Hydroboration is a common route to organoborane reagents, where the addition of a B–H bond over an alkene or alkyne gives the corresponding alkyl or alkenylborane . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of hydroboration and subsequent oxidation or substitution reactions are likely employed on a larger scale to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,3-oxazol-5-yl)boronic acid undergoes various types of reactions, including:

Oxidation: Conversion to boronic esters or borates.

Reduction: Formation of borohydrides.

Substitution: Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions are generally mild, making these reactions highly functional group tolerant .

Major Products

The major products formed from these reactions include various boronic esters, borates, and complex organic molecules synthesized via Suzuki-Miyaura coupling .

Scientific Research Applications

(2-Methyl-1,3-oxazol-5-yl)boronic acid is widely used in scientific research, particularly in:

Chemistry: As a reagent in Suzuki-Miyaura coupling reactions for synthesizing complex organic molecules.

Biology: In the development of boron-containing drugs and as a tool for studying biological systems.

Industry: Used in the synthesis of advanced materials and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methyl-1,3-oxazol-5-yl)boronic acid involves its role as a mild electrophile in various chemical reactions. In Suzuki-Miyaura coupling, it participates in transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds . The molecular targets and pathways involved in its biological applications are still under investigation, but its ability to form reversible covalent bonds with biological molecules is of particular interest .

Comparison with Similar Compounds

Antiproliferative Activity

Key comparisons include:

*Note: Direct data for this compound is unavailable, but its oxazole ring may improve aqueous solubility compared to purely aromatic analogs (e.g., phenyl boronic acid).

Binding Affinity and Selectivity

Boronic acids form reversible complexes with diols (e.g., saccharides) and proteins. Structural modifications critically influence binding:

- Phenyl boronic acid: Superior diagnostic accuracy in differentiating bacterial enzyme activity (e.g., KPC vs. ESBL) compared to aminophenylboronic acid (APBA) .

- Diphenylborinic acid : Binds catechol and alizarin red S with ~10× higher affinity than boronic acids due to reduced steric hindrance .

- Oxazolyl boronic acids : The electron-withdrawing oxazole ring may enhance Lewis acidity, improving diol-binding kinetics. This is analogous to fluorinated benzosiloxaboroles, which show enhanced saccharide sensing .

Structure-Activity Relationships (SAR)

- Aromatic vs. Heterocyclic Boronic Acids :

- Substituent Effects :

- Methyl groups (e.g., 2-methyl substitution in oxazole) reduce steric hindrance, facilitating target engagement.

- Hydroxyl groups (e.g., 6-hydroxynaphthalen-2-yl) enhance hydrogen bonding with serine proteases .

Q & A

Q. How do conflicting data on boronic acid reactivity arise, and how can they be reconciled in impurity profiling?

- Methodological Answer : Discrepancies often stem from boroxine formation during analysis. Cross-validate using orthogonal methods:

- LC-MS/MS : Quantify free boronic acid.

- ¹¹B NMR : Differentiate boronic acid (δ 28 ppm) from boroxines (δ 18 ppm).

- TGA : Assess thermal stability (decomposition >150°C indicates impurities).

Standardize sample preparation (lyophilization under N₂) to minimize artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.